Product packaging for C-Demethyl Clethodim(Cat. No.:CAS No. 112301-96-9)

C-Demethyl Clethodim

Cat. No.: B123033
CAS No.: 112301-96-9
M. Wt: 345.9 g/mol
InChI Key: YSGSBNBWXYFZJA-CHIOMFQBSA-N
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Description

Evolution of Research on Clethodim (B606718) Biotransformation and its Demethylated Derivatives

Initial research into the biotransformation of clethodim, stimulated by regulatory evaluations such as those by the Joint Meeting on Pesticide Residues (JMPR) in the 1990s, established that the herbicide is extensively metabolized. fao.orgfao.org Early studies identified sulfoxidation as the dominant metabolic pathway, leading to the formation of clethodim sulfoxide (B87167) and, subsequently, clethodim sulfone, which were recognized as the major metabolites in plants and animals. fao.org

As analytical techniques became more sophisticated, the understanding of clethodim's metabolic fate expanded. Further research elucidated other significant transformation pathways, including the hydroxylation of the cyclohexenone ring and the cleavage of the chloroallyloxy side chain, which results in imine analogues. fao.orgregulations.gov Within this increasingly complex picture, demethylation began to be identified as another metabolic route.

Studies on clethodim metabolism in animals, particularly in rats and goats, were instrumental in identifying demethylated derivatives. fao.org Research demonstrated that clethodim could be converted to an S-methyl analogue via a sulfonium (B1226848) cation intermediate. nih.gov This S-methyl form could then be further oxidized to produce S-methyl sulfoxide and S-methyl sulfone. epa.gov Metabolites referred to as "demethyl sulfoxide" were identified as minor components in the urine and feces of rats and in the urine, milk, and tissues of goats. nih.govinchem.orgnih.gov For instance, in studies with lactating goats, demethyl sulfoxide accounted for 12-18% of the radiolabelled components in urine. nih.govinchem.org These S-methyl and demethyl sulfoxide analogues were also found in rotational crops, indicating that demethylation is a relevant pathway in both plant and animal systems. fao.org

Significance of Demethylation Pathways in Clethodim Chemistry and Biology

The analytical methods developed for regulatory enforcement have evolved to account for this metabolic complexity. Common moiety methods are designed to convert clethodim and its various metabolites, including the S-methyl analogues, into common analytical derivatives, such as dimethyl esters (DME), for quantification. fao.orgepa.gov Specifically, S-methyl analogues are oxidized and derivatized to the dimethyl ester of 3-[2-(methylsulfonyl)propyl]pentanedioic acid, referred to as S-MeDME, for analysis. epa.gov

The biological activity and toxicological profile of these demethylated metabolites are also of scientific interest. While specific toxicological data for many individual metabolites are limited, regulatory bodies have generally concluded that metabolites such as S-methyl sulfoxide are of no greater toxicity than the parent compound, clethodim, and are therefore covered by the established toxicological profile of the parent herbicide. fao.org The significance of the demethylation pathway thus lies in its contribution to the clearance of clethodim and the formation of minor metabolites that must be considered for a comprehensive chemical risk assessment.

Table 1: Major Metabolic Pathways of Clethodim

PathwayDescriptionResulting Products
Sulfoxidation The primary pathway involving the oxidation of the sulfur atom in the ethylthio side chain. fao.orgClethodim sulfoxide, Clethodim sulfone
Demethylation Removal of a methyl group from the ethylthio side chain, often followed by oxidation. epa.govS-methyl analogues, Demethyl sulfoxide
Hydroxylation Addition of a hydroxyl (-OH) group to the cyclohexenone ring. regulations.gov5-hydroxy sulfoxide, 5-hydroxy sulfone
Side-Chain Cleavage Elimination of the chloroallyloxy side chain from the oxime group. regulations.govImine sulfoxide, Imine sulfone

Current Landscape of Academic Inquiry into C-Demethyl Clethodim Analogues

The current academic landscape regarding demethylated clethodim derivatives is focused on refining the understanding of its complete metabolic profile and environmental fate. While the specific term "this compound" is not prevalent in academic literature, research on related demethylated structures, particularly S-methyl analogues, continues. The existence of a commercially available standard under the name "this compound" (CAS 112301-96-9) facilitates research into this specific analogue, which, based on its molecular formula, corresponds to the S-demethylated form of clethodim where the ethylthio group is replaced by a methylthio group. scbt.com

Contemporary research efforts are directed towards several key areas. A primary focus is the continued identification and quantification of the full range of metabolites, including minor ones like the demethylated analogues, across various matrices such as different crops, animals, and soil types. fao.orgfao.org This work is crucial for accurate dietary intake estimations and environmental risk assessments. researchgate.net

Furthermore, academic inquiry involves the development of increasingly sensitive and specific analytical methodologies. These advanced techniques are necessary to detect and distinguish between the numerous structurally similar metabolites that are often present at very low concentrations. fao.orgepa.gov Studies also investigate the environmental behavior of these degradation products, as metabolites may exhibit different properties, such as persistence, mobility, and toxicity, compared to the parent herbicide. researchgate.netresearchgate.net Research into the synthesis of various herbicide analogues for structure-activity relationship (SAR) studies is a general trend in agrochemical science, aimed at developing more effective and safer herbicides. mdpi.com Although specific studies on the targeted synthesis of demethylated clethodim analogues are not widely published, the investigation into the entire suite of biotransformation products, including those formed via demethylation, remains an active and important field of chemical research.

Table 2: Key Demethylated and Other Metabolites of Clethodim

Compound NameChemical StructureOccurrence
Clethodim (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one fao.orgParent Compound
Clethodim Sulfoxide 2-((E)-1-((((E)-3-chloroallyl)oxy) imino)propyl)-5-(2-(ethylsulfinyl) propyl)-3-hydroxycyclohex-2-en-1-one fao.orgMajor metabolite in plants, animals, and soil. fao.orgfao.org
S-Methyl Sulfoxide 2-((E)-1-((((E)-3-chloroallyl)oxy)imino)propyl)-3-hydroxy-5-(2-(methylsulfinyl)propyl)cyclohex-2-en-1-one fao.orgMinor metabolite in rats, goats, and rotational crops. fao.org
Clethodim Sulfone 2-((E)-1-((((E)-3-chloroallyl)oxy)imino)propyl)-5-(2-(ethylsulfonyl)propyl)-3-hydroxycyclohex-2-en-1-one regulations.govMetabolite in plants and animals. fao.orgregulations.gov
Clethodim Imine Sulfoxide 5-(2-(ethylsulfinyl)propyl)-3-hydroxy-2-(1-iminopropyl)cyclohex-2-en-1-one fao.orgMetabolite in plants and animals. fao.orgnih.gov
5-OH Clethodim Sulfone (2-((E)-1-((((E)-3-chloroallyl)oxy)imino)propyl)-5-(2-(ethylsulfonyl)propyl)-3,5-dihydroxycyclohex-2-en-1-one) fao.orgMetabolite in plants (soybeans, carrots) and rats. fao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClNO3S B123033 C-Demethyl Clethodim CAS No. 112301-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJEPZJOFFBPS-YADWXFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Characterization of Demethylated Clethodim Species

Spectroscopic Approaches for Identifying Demethylated Clethodim (B606718) Metabolites

The identification of demethylated clethodim metabolites is a multi-step process that typically involves the use of mass spectrometry for initial detection and molecular weight determination, followed by nuclear magnetic resonance and infrared spectroscopy for detailed structural confirmation.

Mass spectrometry (MS) is a primary tool for the detection and identification of clethodim and its metabolites in various matrices. nyxxb.cnoup.comnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are frequently employed for their high sensitivity and selectivity. nyxxb.cnresearchgate.net

In the analysis of clethodim metabolites, MS provides critical information on the molecular weight of the compounds. For a C-demethylated clethodim species, a decrease in the molecular weight corresponding to the loss of a methyl group (CH₃, approximately 15 Da) would be expected compared to the parent clethodim molecule.

Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. The fragmentation of clethodim and its sulfone derivatives often produces a characteristic fragment ion at m/z 164. fao.org Analysis of the fragmentation pattern of a suspected C-demethylated metabolite would be compared to that of clethodim to pinpoint the location of the demethylation. For instance, a study on clethodim degradation identified various transformation products by coupling liquid chromatography to quadrupole time-of-flight mass spectrometry, highlighting the power of this technique in metabolite identification. ebi.ac.uk

Analytical methods based on ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous detection of clethodim and its primary metabolites, clethodim sulfoxide (B87167) and clethodim sulfone. nyxxb.cn These methods often involve an oxidation step where clethodim and clethodim sulfoxide are converted to clethodim sulfone for simplified analysis. oup.comnih.gov

Table 1: Key Mass Spectrometry Techniques for Clethodim Metabolite Analysis

Technique Application Key Findings
LC-MS/MS Simultaneous determination of clethodim, clethodim sulfoxide, and clethodim sulfone. researchgate.netresearchgate.net High sensitivity and selectivity with low detection limits. researchgate.net
UPLC-MS/MS Detection in animal-derived foods. nyxxb.cn Achieved good linearity and low limits of quantification. nyxxb.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of clethodim metabolites. google.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule. researchgate.netfrontiersin.org

For C-demethyl clethodim, NMR would be used to confirm the absence of a methyl group at a specific carbon position. This would be evidenced by:

¹H NMR: The disappearance of a methyl proton signal (typically a singlet or doublet in a specific chemical shift region) and potential changes in the chemical shifts and coupling patterns of neighboring protons.

¹³C NMR: The absence of a carbon signal corresponding to the demethylated carbon and shifts in the signals of adjacent carbons.

Studies on clethodim and its derivatives have utilized ¹H NMR and ¹³C NMR to confirm their structures. frontiersin.orgrsc.org The analysis of chemical shifts, integration of signals, and coupling constants allows for the precise assignment of the molecular structure. libretexts.org Advanced NMR techniques like COSY, HMQC, and HMBC can further establish connectivity between protons and carbons, providing definitive structural proof. mdpi.com Theoretical calculations of NMR chemical shifts can also be used to support experimental findings. nih.gov

Table 2: Representative NMR Data for Structural Elucidation

Nucleus Expected Change for this compound Rationale
¹H Disappearance of a methyl signal. Loss of the methyl group.
¹H Shift in adjacent proton signals. Altered electronic environment.
¹³C Disappearance of a methyl carbon signal. Loss of the methyl group.

Isomeric and Stereochemical Considerations in Demethylated Clethodim Analogues

Clethodim is a complex molecule with multiple sources of isomerism, including tautomerism, E/Z isomerism at the oxime double bond, and chirality leading to enantiomers and diastereomers. ebi.ac.ukfao.orgregulations.gov The name clethodim itself refers to a mixture of isomers. bcpcpesticidecompendium.orgsigmaaldrich.com

The parent compound, clethodim, exists as a mixture of E and Z isomers at the C=N double bond, although the E-isomer at the allyl group is consistent. ebi.ac.ukregulations.gov It is also a chiral molecule. herts.ac.uk The herbicidal activity can differ between enantiomers, with the (-)-enantiomer reported to be more active. nih.govnih.gov

The C-demethylation of clethodim could potentially influence its isomeric and stereochemical properties. The removal of a methyl group from a chiral center would eliminate that center of chirality, simplifying the stereoisomeric mixture. Conversely, if demethylation occurs at a prochiral center, a new chiral center could be introduced, depending on the metabolic reaction.

The tautomeric equilibrium of the cyclohexanedione ring system is another important consideration. researchgate.netresearchgate.net Clethodim can exist in different tautomeric forms, and the predominant form can be influenced by the solvent environment. researchgate.netresearchgate.net Demethylation could potentially alter the relative stabilities of these tautomers.

The structural analysis of any C-demethylated clethodim analogue must therefore carefully consider all possible isomers. Techniques like chiral high-performance liquid chromatography (HPLC) are essential for separating and quantifying enantiomers and diastereomers. google.comgoogle.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Clethodim
Clethodim sulfoxide
Clethodim sulfone
5-Hydroxy-clethodim Sulfone
Clethodim imine
Cloproxydim sulphoxide
S-methylclethodim sulfone
Sethoxydim (B610796)
Alloxydim
Cycloxydim
Tepraloxydim
Tralkoxydim

Synthetic Strategies for Demethylated Clethodim Analogues and Intermediates

De Novo Synthesis of Demethylated Clethodim (B606718) Structures

The de novo synthesis of demethylated clethodim analogues hinges on the construction of the core 5-substituted cyclohexanedione ring. The established synthetic routes for clethodim itself serve as a blueprint for accessing these demethylated structures. A common strategy involves the Michael addition of a sulfur-containing moiety to an unsaturated aldehyde, followed by a series of condensations to build the carbocyclic ring. googleapis.comresearchgate.net

A key intermediate in the synthesis of clethodim is 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. researchgate.net Its synthesis begins with the reaction between crotonaldehyde (B89634) and ethanethiol, catalyzed by an organic base like triethylamine, to produce 3-ethylthiobutanal. googleapis.comresearchgate.net This intermediate is then subjected to a sequence of reactions, including condensation with dimethyl malonate and subsequent cyclization, saponification, and decarboxylation to yield the target cyclohexanedione intermediate. researchgate.net

To generate a "C-demethyl" analogue, the synthesis would need to be modified by starting with a precursor lacking the target methyl group. For example, if the methyl group on the cyclohexenone ring is the target for removal, a different set of starting materials in the condensation steps would be required. The general pathway, however, involving the formation of key intermediates like an unsaturated ketone followed by cyclocondensation, remains a viable strategy. researchgate.netdissertationtopic.net The final step typically involves reacting the functionalized cyclohexenone intermediate with an appropriate oxyamine derivative to install the side chain. googleapis.com

Table 1: Multi-Step Synthesis of a Key Cyclohexanedione Intermediate This interactive table outlines the general steps for synthesizing 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, a precursor for clethodim-like structures. researchgate.netchemicalbook.com

StepReactantsReagents/ConditionsProduct
1Crotonaldehyde, EthanethiolTriethylamine3-Ethylthiobutanal
23-Ethylthiobutanal, Methyl acetoacetateHydrolysis, Condensation, Dehydration6-Ethylthiohept-3-en-2-one
36-Ethylthiohept-3-en-2-one, Dimethyl malonateSodium methylate, Toluene (B28343)Cyclized Adduct
4Cyclized AdductAcetic acid, Water5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione

Chemoenzymatic Synthesis of Demethylated Clethodim Variants

Chemoenzymatic synthesis integrates the precision of biocatalysis with the practicality of traditional organic chemistry to create complex molecules. mdpi.comnih.gov While specific chemoenzymatic routes for C-demethyl clethodim are not extensively documented, the principles can be applied to generate chiral variants and improve synthetic efficiency. Enzymes offer high stereoselectivity, which is particularly valuable for creating optically pure compounds. googleapis.comnih.gov

One potential application is the enzymatic kinetic resolution of a racemic intermediate. For instance, a racemic alcohol precursor could be selectively acylated by a lipase, yielding an enantiomerically enriched alcohol and an ester, which can then be separated. nih.gov This approach is crucial for producing specific enantiomers, which may exhibit different biological activities. googleapis.com The synthesis of optically pure (-) clethodim, for example, relies on the separation of chiral intermediates, a process where enzymes could offer a more efficient alternative. googleapis.com

Furthermore, enzymes such as reductases could be employed for the stereoselective reduction of ketone intermediates, establishing key chiral centers within the cyclohexenone core. The use of biocatalysis can streamline synthetic routes, often reducing the need for protecting groups and leading to greener chemical processes. mdpi.comnih.gov

Table 2: Potential Chemoenzymatic Steps in Demethylated Clethodim Synthesis This interactive table illustrates hypothetical applications of enzymes in the synthesis of demethylated clethodim variants.

Synthetic StepEnzyme ClassPotential TransformationBenefit
Resolution of Chiral Alcohol PrecursorLipaseKinetic resolution via selective acylationProduction of enantiomerically pure intermediates. nih.gov
Reduction of Ketone IntermediateKetoreductase / DehydrogenaseStereoselective reduction to a chiral alcoholCreation of specific stereocenters on the cyclohexenone ring.
Hydrolysis of Ester IntermediateEsterase / LipaseSelective hydrolysis of an ester groupDeprotection under mild conditions.
C-C Bond FormationAldolaseAsymmetric aldol (B89426) additionBuilding the carbon skeleton with stereocontrol.

Optimization of Reaction Conditions for Demethylated Clethodim Precursors

The efficiency of synthesizing demethylated clethodim precursors is highly dependent on the optimization of reaction conditions. dissertationtopic.net Key parameters that influence reaction outcomes include temperature, solvent, reaction time, catalyst type and loading, and the molar ratio of reactants. dissertationtopic.netgoogle.com Systematic approaches, such as Design of Experiments (DoE), can be employed to efficiently identify the optimal conditions that maximize yield and minimize impurities. nih.gov

For instance, in the synthesis of clethodim intermediates, reaction temperatures for condensation steps are often maintained between 40-80°C, with specific ranges like 50-60°C being preferable for certain transformations. google.com The duration of these reactions can range from 2 to 8 hours. google.com The choice of solvent is also critical; aromatic hydrocarbons like toluene are frequently used in acylation steps. google.com The use of specific catalysts, such as ZSM-5 molecular sieves, has been reported to improve the synthesis of certain clethodim intermediates. google.com

Furthermore, the stability of the final product and intermediates must be considered. Cyclohexanedione herbicides can be unstable under certain conditions, such as in the presence of UV light, high temperatures, or strong acids and bases. The E/Z isomerization at the oxime bond can occur in aqueous solutions, which can affect the final product's purity and activity. researchgate.net Therefore, optimizing not only the reaction but also the workup and purification procedures is essential for obtaining a high-quality product.

Table 3: Optimization Parameters for a Key Synthetic Step (Michael Addition) This interactive table shows key parameters that could be optimized for the synthesis of 6-Ethylmercapto-3-hepten-2-one, an intermediate in the synthesis of clethodim analogues. google.com

ParameterInvestigated RangeOptimal Condition (Example)Impact on Reaction
Temperature40-80 °C55-65 °CAffects reaction rate and selectivity. google.com
Reaction Time1-5 h2-4 hInfluences conversion and byproduct formation. google.com
CatalystPyridine, Triethylamine, DiethylamineTriethylamineCatalyst choice and concentration affect reaction efficiency. google.com
Reactant Molar Ratio1:0.9 - 1:1.51:1.0 - 1:1.2Stoichiometry impacts yield and raw material utilization. google.com

Metabolic Pathways and Biotransformation of Clethodim Yielding Demethylated Metabolites

Demethylation Mechanisms in Plant Metabolism

In plants, clethodim (B606718) is readily metabolized, with little to no parent compound found in mature plants. fao.org The primary metabolic transformations involve oxidation, cleavage of the chloroallyloxy side chain, and subsequent conjugation. Demethylation is an integral part of these pathways.

Formation of Demethyl Sulfoxide (B87167) Metabolites

A significant metabolic pathway for clethodim in plants is sulfoxidation, which is the initial and dominant process. fao.org This involves the oxidation of the sulfur atom in the ethylthio side chain, leading to the formation of clethodim sulfoxide. fao.orginchem.org This sulfoxide can then undergo further metabolic changes, including demethylation. The conversion of the S-ethyl group to an S-methyl group can occur via a sulfonium (B1226848) cation intermediate. fao.org This S-methyl analog then follows the main metabolic route, forming the observed S-methyl sulfoxide. fao.org

Conjugation Pathways Involving Demethylated Intermediates

Following the initial metabolic transformations, including sulfoxidation and side-chain cleavage, the resulting metabolites can undergo conjugation. fao.orgfao.org In plants, this often involves linkage to glucose. researchgate.netfrontiersin.org Clethodim sulfoxide and clethodim sulfone conjugates have been identified as major or minor metabolites in various plant species. fao.org While the direct conjugation of a "C-Demethyl Clethodim" is not the primary documented pathway, demethylated intermediates resulting from the processes described above can enter conjugation pathways. For instance, after the formation of hydroxylated metabolites, these can be conjugated with glucose. researchgate.net

Demethylation Processes in Animal Metabolism (Excluding Human)

In animals such as rats, goats, and hens, clethodim is extensively metabolized and rapidly excreted. fao.orginchem.orgnih.gov The metabolic pathways are complex and involve oxidation, hydroxylation, and demethylation. fao.org

Oxidation and Subsequent Demethylation Routes

The primary metabolic pathway for clethodim in rats is oxidation to clethodim sulfoxide. inchem.orgnih.gov Following this, several other transformations can occur, including the conversion of the S-ethyl group to an S-methyl group. inchem.org This S-methyl intermediate is then further oxidized to S-methyl sulfoxide and S-methyl sulfone. fao.orgfao.org This demethylation and subsequent oxidation represent a significant route in animal metabolism.

Identification of Specific Demethylated Metabolites in Animal Excreta and Tissues

Studies have identified several demethylated metabolites in the excreta and tissues of animals. In lactating goats, clethodim demethyl sulfoxide was identified in milk and tissues. inchem.orgnih.govechemi.com The major urinary metabolite was clethodim sulfoxide, but other components included the demethyl sulfoxide. inchem.orgechemi.com In rats, S-methyl sulfoxide was a notable metabolite found in urine and feces. fao.org The S-methyl sulfoxide was also a major metabolite in the kidney, muscle, and fat of goats. fao.org

The following table summarizes the key demethylated metabolites of clethodim found in plants and animals.

Metabolite NameFound InMetabolic Pathway
S-methyl sulfoxide Rats (urine, feces), Goats (kidney, muscle, fat)Oxidation of S-methyl clethodim, which is formed via a sulfonium cation intermediate from clethodim. fao.orgfao.orginchem.org
Clethodim demethyl sulfoxide Goats (milk, tissues)Identified as a metabolite in goats, likely formed through demethylation and sulfoxidation pathways. inchem.orgechemi.comnih.gov
S-methyl sulfone Rats (urine, feces)Further oxidation of S-methyl sulfoxide. fao.orginchem.org

Microbial Demethylation in Environmental Systems

The biotransformation of the herbicide clethodim in environmental systems is a complex process primarily driven by microbial activity. While oxidation of the sulfur atom to form clethodim sulfoxide and clethodim sulfone is the most documented and significant degradation pathway in soil, other metabolic routes, including demethylation, contribute to its transformation. fao.orgfederalregister.govfederalregister.gov

One of the identified metabolic pathways for clethodim involves the alteration of the S-ethyl group. inchem.orgnih.govfao.org In studies on rat metabolism, the formation of a "demethyl sulfoxide" has been reported as a minor metabolite. inchem.orgnih.gov This suggests that a demethylation process, likely involving the removal of a methyl group from a precursor, is a possible, albeit less prominent, transformation pathway.

In the context of environmental systems, particularly soil, the degradation of clethodim is rapid, with half-lives reported to be as short as 2 to 3 days under aerobic conditions. federalregister.govfederalregister.gov This rapid degradation is attributed to a viable microbial population. fao.org The primary metabolites consistently identified in soil are clethodim sulfoxide and clethodim sulfone. fao.orgepa.gov However, the conversion to an S-methyl derivative via a sulfonium cation intermediate has also been proposed as a metabolic route. inchem.orgfao.org This S-methyl clethodim can then be oxidized to S-methyl sulfoxide. fao.org While this pathway involves methylation, subsequent demethylation could potentially occur.

The focus of most environmental fate studies has been on the major oxidative pathways. Detailed research specifically isolating and quantifying the microbial demethylation of clethodim to form a C-demethylated metabolite in soil is not extensively documented in the reviewed literature. The formation of such metabolites is likely a minor pathway compared to the predominant sulfoxidation.

Below is a summary of the primary and proposed minor metabolic pathways of clethodim in environmental and biological systems.

Interactive Data Table: Documented Metabolites of Clethodim

Metabolite NameFormation PathwaySystem ObservedSignificanceReferences
Clethodim SulfoxideOxidation of the thioether groupSoil, Plants, AnimalsMajor fao.orgfederalregister.govfederalregister.gov
Clethodim SulfoneOxidation of clethodim sulfoxideSoil, Plants, AnimalsMajor fao.orgfederalregister.govfederalregister.gov
S-Methyl ClethodimConversion via a sulfonium cation intermediateAnimals (proposed)Minor inchem.orgfao.org
S-Methyl SulfoxideOxidation of S-methyl clethodimAnimalsMinor fao.org
Demethyl SulfoxideDemethylationAnimals (urinary metabolite)Minor inchem.orgnih.gov
Clethodim ImineCleavage of the N-O bondSoil (anaerobic), Plants, AnimalsMinor to Significant fao.orgepa.gov
Clethodim Oxazole (B20620) SulfoneCyclization and oxidationSoilSignificant fao.orgepa.gov

Further research focusing specifically on the isolation of microorganisms and the elucidation of enzymatic pathways would be necessary to provide more detailed findings on the microbial C-demethylation of clethodim in environmental systems.

Enzymology and Molecular Mechanisms Underlying Clethodim Demethylation

Identification of Enzymes Involved in Demethylation Reactions

The metabolic fate of clethodim (B606718), including the alteration of its ethylthio group, is governed by several enzyme families known for their roles in xenobiotic detoxification.

Cytochrome P450 (CYP) monooxygenases are a vast superfamily of heme-containing enzymes critical for the Phase I metabolism of a wide array of foreign compounds, including many herbicides. nih.govnih.gov These enzymes catalyze various oxidative reactions such as hydroxylation, N-demethylation, and O-demethylation. mdpi.comfrontiersin.org In the context of herbicide metabolism, P450s function to detoxify the active molecule by increasing its polarity, which facilitates subsequent conjugation and excretion. scielo.br

While direct evidence specifically detailing the C-demethylation of clethodim by P450 enzymes is not extensively documented, their involvement is strongly implicated through their known functions. The primary metabolic transformation of clethodim is oxidation of the sulfur atom to form clethodim sulfoxide (B87167) and clethodim sulfone. fao.orginchem.org P450 enzymes are well-known for catalyzing such S-oxidation reactions. Furthermore, P450s are responsible for various dealkylation reactions. mdpi.com The conversion of the S-ethyl group in clethodim is a key step in forming S-methylated metabolites, a process consistent with the catalytic capabilities of the P450 system.

Interestingly, one mechanistic study in male rats given clethodim by gavage did not find an increase in microsomal cytochrome P450, suggesting that the observed increase in liver weight in that specific study was not due to P450 induction. fao.org However, this does not preclude the direct involvement of constitutive P450 enzymes in the baseline metabolism of the compound.

Beyond the cytochrome P450 superfamily, other enzyme systems are known to catalyze demethylation and related oxidative reactions and may play a role in clethodim metabolism.

Flavin-containing Monooxygenases (FMOs): These enzymes are involved in the metabolism of numerous xenobiotics, particularly those containing nitrogen and sulfur. nih.gov FMOs are known to catalyze S-oxidation reactions, making them potential contributors to the formation of clethodim sulfoxide, a major metabolite. fao.orgnih.gov

2-oxoglutarate (2OG)/Fe(II)-dependent Dioxygenases: This is a diverse family of non-heme iron enzymes capable of catalyzing O- and N-demethylation of various substrates in plants and other organisms. frontiersin.org Their mechanism typically involves hydroxylation at the methyl group, followed by the elimination of formaldehyde. frontiersin.org

Rieske-domain Proteins: These are another class of non-heme iron-dependent oxygenases. A Rieske-type oxygenase has been identified as responsible for the O-demethylation of the herbicide dicamba, demonstrating the capability of this enzyme class to act on herbicidal compounds. frontiersin.org

The specific contribution of these alternative enzyme systems to the formation of demethylated clethodim metabolites requires further targeted investigation.

Table 1: Potential Enzyme Systems in Clethodim Metabolism

Enzyme Family Known Function Potential Role in Clethodim Metabolism
Cytochrome P450 (CYP) Oxidation, Hydroxylation, O/N-Dealkylation S-oxidation (primary pathway), Conversion of S-ethyl group
Flavin-containing Monooxygenases (FMO) S- and N-oxidation of xenobiotics S-oxidation to clethodim sulfoxide
2OG/Fe(II)-dependent Dioxygenases O- and N-demethylation Potential involvement in side-chain modification
Rieske-domain Proteins O-demethylation of herbicides (e.g., dicamba) Potential involvement in side-chain modification

Biochemical Pathways of Demethylated Clethodim Metabolite Formation

Metabolism studies in rats and goats have identified metabolites that result from the modification of the S-ethyl group of clethodim. fao.orginchem.org These metabolites include S-methyl sulfoxide and demethyl sulfoxide. inchem.orggovinfo.govnih.gov

The formation of these metabolites is a secondary metabolic route compared to the dominant pathway of direct sulfoxidation of the parent molecule. inchem.org A key postulated pathway involves the conversion of the S-ethyl group to an S-methyl group. This transformation is theorized to occur via a sulfonium (B1226848) cation intermediate. inchem.orgnih.govechemi.com Once formed, this S-methyl clethodim analogue can undergo further oxidation at the sulfur atom to yield S-methyl sulfoxide and, subsequently, S-methyl sulfone. epa.gov

In goat metabolism studies, urinary radiolabelled components were identified as S-methyl (7-13%) and demethyl sulfoxide (12-18%). nih.govechemi.com In rats, S-methyl sulfoxide was identified as a primary excretory metabolite, accounting for 6-12% of the metabolites. govinfo.gov The metabolic pathway in goats and rats appears to be similar, with both species producing these S-methyl analogues, which were not detected in metabolism studies involving hens. inchem.orgechemi.com

Table 2: Key Demethylated/Modified Metabolites of Clethodim

Metabolite Species Detected In Proposed Formation Step
S-methyl clethodim Rat, Goat Conversion of S-ethyl group via sulfonium cation intermediate. inchem.orgnih.gov
S-methyl sulfoxide Rat, Goat Oxidation of S-methyl clethodim. fao.orgepa.gov
S-methyl sulfone Rat, Goat Further oxidation of S-methyl sulfoxide. govinfo.govepa.gov
demethyl sulfoxide Goat Identified as a urinary and tissue metabolite. inchem.orgnih.gov

Mechanisms of Action of Demethylated Clethodim Metabolites in Biological Systems

Interaction with Acetyl-CoA Carboxylase (ACCase) and Related Enzymes

The primary mode of action for clethodim (B606718) and its active metabolites is the inhibition of the plastidic ACCase in grasses. mdpi.comscielo.brwssa.net This enzyme catalyzes the first committed step in the de novo synthesis of fatty acids. ucanr.edu The inhibition of ACCase disrupts the production of phospholipids, which are essential for building new cell membranes required for cell growth. wssa.net

Binding Site Analysis of Demethylated Analogues

Molecular and biochemical studies have established that cyclohexanedione (DIM) herbicides, the chemical family to which clethodim belongs, bind to the carboxyltransferase (CT) domain of the homomeric ACCase. scielo.brscielo.br This binding site is located at the interface of the enzyme's dimer. pnas.org While specific binding site analysis for "C-demethyl clethodim" is not extensively detailed in publicly available research, structure-activity relationship (SAR) studies of cyclohexanedione analogues provide valuable insights.

The general structure of cyclohexanedione herbicides features an alkoxyiminoalkylidene group at the second position of the cyclohexanedione ring, which is crucial for their herbicidal activity. csic.es Modifications at the fifth position of the ring can vary without significantly impacting the herbicide's effectiveness. csic.es It is understood that FOP (aryloxyphenoxypropionate) and DIM herbicides bind to overlapping sites on the ACCase enzyme. pnas.org Although they have distinct chemical structures, they share common anchoring points within the CT domain. scielo.brscielo.br For instance, crystal structure analyses have identified key amino acid residues, such as Ile1735 and Ala1627 in the yeast CT domain, that are important for the interaction with these herbicides. scielo.brscielo.br It is plausible that this compound, retaining the core cyclohexanedione structure, would interact with a similar region of the ACCase binding pocket. The removal of a methyl group could potentially alter the steric and electronic properties of the molecule, which may influence its binding affinity and inhibitory potency compared to the parent compound or other metabolites like clethodim sulfoxide (B87167) and clethodim sulfone.

Enzyme Inhibition Kinetics

The inhibition of ACCase by cyclohexanedione herbicides is a competitive process with respect to the substrate acetyl-CoA. scielo.brscielo.br This indicates that these herbicides act by inhibiting the transcarboxylation step (CT domain) rather than the biotin (B1667282) carboxylation step (BC domain). scielo.brscielo.br The inhibitory potency of these herbicides is often quantified by the I50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While specific kinetic data for "this compound" is scarce, studies on clethodim and its primary metabolites, clethodim sulfoxide and clethodim sulfone, demonstrate potent inhibition of ACCase. For example, in studies with susceptible grass species, I50 values for clethodim can be in the micromolar range. bioone.orgresearchgate.net It is established that many metabolites of cyclohexanedione herbicides retain phytotoxic activity. pressbooks.pub The demethylation of a related herbicide, diclofop-methyl, to its acid form, diclofop, results in a more active compound. elifesciences.org However, another study on a different proherbicide found that demethylation did not enhance activity against the target enzyme. elifesciences.org Without direct experimental data, the precise inhibitory kinetics of this compound remain speculative. However, based on SAR principles, it is likely to be an active inhibitor of ACCase.

Table 1: Comparative Inhibition of ACCase by Clethodim in Susceptible (S) and Resistant (R1, R2) Biotypes

Herbicide Concentration (µM)% Inhibition of S ACCase Activity% Inhibition of R1 ACCase Activity% Inhibition of R2 ACCase Activity
0.6348.3%14.9%10.7%
1.364.8%27.4%19.7%
2.575.9%44.5%30.6%
I50 Value (µM) 0.46 3.5 7.5

This table, adapted from a study on clethodim, illustrates the dose-dependent inhibition of ACCase and the difference in sensitivity between susceptible and resistant biotypes. bioone.org Similar kinetic analyses would be necessary to determine the specific inhibitory profile of this compound.

Impact on Fatty Acid Biosynthesis Pathways

The inhibition of ACCase by clethodim and its active metabolites directly disrupts the fatty acid biosynthesis pathway. scielo.brucanr.edu This pathway is responsible for producing the fatty acids necessary for the formation of various lipids, including those that make up cellular membranes. scielo.br The process begins with the herbicide being absorbed by the leaves and translocated through the phloem to the meristematic tissues, where cell division and growth are active. scielo.brpressbooks.pub

In susceptible plants, the blockage of ACCase leads to a rapid cessation of fatty acid synthesis. ucanr.edu This depletion of fatty acids prevents the formation of new membranes, which is essential for cell growth and division. wssa.net Consequently, the structural integrity of existing cell membranes is compromised, leading to the leakage of cellular contents and ultimately, cell death. mdpi.comscielo.br The initial visible symptoms in affected plants, such as chlorosis and subsequent necrosis of new leaves and growing points, are a direct result of this disruption in lipid synthesis. scielo.br While the primary metabolites, clethodim sulfoxide and clethodim sulfone, are known to contribute to this effect, the specific contribution of this compound would depend on its concentration and inhibitory activity at the site of action. researchgate.netepa.govnih.gov

Cellular and Subcellular Effects

The inhibition of fatty acid biosynthesis by demethylated clethodim metabolites has profound effects at the cellular and subcellular levels. The primary subcellular target is the plastid, where de novo fatty acid synthesis occurs in plants. ucanr.edupnas.org

The disruption of membrane formation affects all cellular compartments that rely on lipid bilayers for their structure and function. This includes the plasma membrane, as well as the membranes of organelles such as chloroplasts and mitochondria. The damage to cell membrane structure leads to the inhibition of meristematic activity and restricts the growth of new leaves. scielo.brscielo.br Studies on cyclohexanedione herbicides have shown that they can cause depolarization of the cell membrane potential, although the primary mechanism of action is the inhibition of ACCase. nih.gov

Environmental Fate and Degradation of Demethylated Clethodim Metabolites

Hydrolytic Transformation of Demethylated Clethodim (B606718) Species

Information regarding the hydrolytic transformation of demethylated clethodim species is not extensively documented in publicly available scientific literature. For the parent compound, clethodim, hydrolysis is pH-dependent, being more rapid in acidic conditions. fao.orgepa.gov It is stable at pH 7 and 9 but degrades at pH 5 with a half-life ranging from 28 to 54 days at 25°C. fao.org The major hydrolysis products of the parent compound are clethodim oxazole (B20620) and chloroallyl alcohol. fao.org

While specific half-life data for demethylated metabolites are not available, the stability of the core molecular structure of other clethodim metabolites suggests that hydrolysis is unlikely to be the primary degradation pathway in neutral to alkaline environmental conditions. fao.org

Table 1: Hydrolytic Half-life of Clethodim (Parent Compound) (Data for demethylated metabolites not available)

pHHalf-life (DT50) at 25°CMajor Hydrolysis Products
528–54 daysClethodim oxazole, Chloroallyl alcohol
7StableNot applicable
9StableNot applicable

Photolytic Degradation Pathways and Photoproducts

The photolytic degradation of clethodim and its primary metabolites is a significant pathway for their dissipation in the environment. epa.govepa.gov Clethodim itself is highly susceptible to photolysis. epa.govepa.gov While specific studies on the photolytic pathways of demethylated clethodim are scarce, the general transformation reactions observed for the parent compound likely offer insights into the potential behavior of its demethylated analogs. These reactions include photoisomerization, S-oxidation, and reduction of the oxime moiety. nih.gov

Specific demethylated photoproducts of C-demethyl clethodim have not been extensively identified in the available literature. For the parent compound, clethodim, photolysis leads to a variety of products, including clethodim sulfoxide (B87167), imine, imine sulfoxide, and DME sulfoxide. epa.gov It is plausible that photolytic degradation of demethylated clethodim would result in analogous sulfoxide and imine derivatives.

Environmental conditions significantly influence the rate of photolysis. For clethodim, the presence of natural substances like humic acids can retard the degradation rate, while certain metal ions such as Fe(III) can enhance it. nih.gov The photodegradation of clethodim is also accelerated by UV light and is pH-dependent, with degradation rates increasing as acidity increases. researchgate.net It is reasonable to infer that similar environmental factors would affect the photolytic stability of its demethylated metabolites.

Table 2: Photodegradation Half-life of Clethodim in Water (Parent Compound) (Data for demethylated metabolites not available)

ConditionHalf-life (DT50)
UV light (pH 5)2.4 hours
UV light (pH 6)2.6 hours
UV light (pH 7)3.2 hours
Organic Solvents6.3 to 10.1 minutes
Silica Gel Plates (Soil Model)1.8 minutes

Microbial Degradation and Mineralization

Microbial processes are a primary driver in the degradation of clethodim in soil, with the parent compound having a half-life of approximately 3 days under aerobic conditions. dnr.state.mn.us The main breakdown products in soil are the sulfoxide, sulfone, and oxazole sulfone. googleapis.com While specific data on the microbial degradation of this compound is limited, it is known that the breakdown products of clethodim are further degraded to form bound residues and CO2. fao.org In anaerobic conditions, the degradation is slower, and different metabolites, such as clethodim imine, may persist. epa.govepa.gov It is anticipated that demethylated metabolites would also be subject to microbial degradation, although their specific degradation rates and pathways are not well-documented.

Mobility and Leaching Potential in Environmental Compartments

The mobility of clethodim and its metabolites in soil is a key factor in determining their potential to reach groundwater. Both the parent compound and its degradates are considered to be mobile in soil. epa.govepa.govregulations.gov

Table 3: Soil Mobility of Clethodim and its Major Metabolites (Data for demethylated metabolites not available)

CompoundMobility in Soil
ClethodimMobile
Clethodim SulfoxideMore mobile than Clethodim
Clethodim SulfoneMore mobile than Clethodim
Clethodim Oxazole SulfoneLess mobile than Clethodim

Aquatic Mobility

The aquatic mobility of clethodim and its metabolites is a significant factor in their environmental fate. regulations.gov Research indicates that while the parent compound, clethodim, is quickly degraded in soil, its various metabolites, including demethylated forms, exhibit properties that can lead to their transport into aquatic environments. dnr.state.mn.usepa.gov The primary risk of water contamination is associated with these degradates, which are generally more persistent and mobile than the parent clethodim. regulations.govepa.gov

Studies have shown that clethodim and its metabolites are mobile in soil and have the potential to be transported to both surface and groundwater. regulations.gov The main routes for this movement are runoff and leaching, which can occur for extended periods due to the persistence of the metabolites. regulations.gov The entire residue profile of clethodim, encompassing the parent compound and its degradates, is considered to be very mobile in soil. regulations.gov

The most extensively studied metabolites concerning mobility are clethodim sulfoxide and clethodim sulfone. Clethodim sulfoxide is a major degradate, forming at up to 75% of the applied parent compound within days of application. regulations.gov Both the sulfoxide and sulfone degradates are more mobile than clethodim itself. regulations.gov This increased mobility is a key factor in their potential to contaminate water resources. epa.gov

While specific quantitative data on the aquatic mobility of this compound is not extensively detailed in available literature, the formation of demethylated metabolites is documented. For instance, clethodim demethyl sulfoxide has been identified as a metabolite in toxicological studies. nih.gov The process of demethylation is recognized as a metabolic pathway for clethodim. fao.org Given that clethodim's degradates are consistently shown to be highly mobile, it is anticipated that demethylated forms would also be readily transported in aquatic systems. Environmental fate estimations for photoproducts of clethodim, which are also its degradates, indicate they are all potential leachers. nih.gov

The following table summarizes the soil mobility parameters for clethodim and its principal metabolites, which informs their potential for aquatic mobility. Lower Koc or Kd values indicate weaker adsorption to soil and therefore higher mobility.

Table 1. Soil Adsorption Coefficients for Clethodim and its Major Metabolites

CompoundAdsorption Coefficient TypeValueMobility Potential
ClethodimFreundlich Kads0.08 - 1.6High to Very High
Clethodim SulfoxideMean Koc44 L/kgHigh
Clethodim SulfoxideFreundlich Kads≤ 0.2Very High
Clethodim SulfoneFreundlich Kads< 0.1Very High
Data sourced from regulations.gov and other environmental fate studies. regulations.govepa.gov

The data clearly indicates that the primary metabolites are very weakly bound to soil particles, facilitating their movement into the water phase. epa.gov This high mobility, combined with their greater persistence compared to the parent compound, underscores the potential for these substances, likely including demethylated metabolites, to contaminate aquatic environments. regulations.gov

Analytical Methodologies for Detection and Quantification of Demethylated Clethodim Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating C-demethyl clethodim (B606718) and related metabolites from interfering components within a sample matrix. Both liquid and gas chromatography have been successfully employed, often serving as the inlet for more definitive detection systems like mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of clethodim and its metabolites due to the polarity and thermal lability of these compounds. Specific methods have been developed that can distinguish clethodim residues from those of structurally similar herbicides, such as sethoxydim (B610796). hpst.cz

A common approach involves using reversed-phase HPLC columns (e.g., C18) with UV detection. hpst.cz For instance, one method specifies metabolite analysis using a C18 column with detection at a wavelength of 234 nm. epa.gov Another specific HPLC method, EPA-RM-26-D-3, was developed for determining clethodim residues using UV detection at 254 or 266 nm. fao.org This method includes a derivatization step where the 5-hydroxyl group is methylated. fao.org The separation of methylated forms of clethodim sulfone and 5-hydroxy-clethodim sulfone from their sethoxydim analogues has been demonstrated, ensuring method specificity.

ParameterHPLC Method 1HPLC Method 2
Column Stainless steel, 250 x 4.6 mm, Agilent ZORBAX RX-SIL, 5µmC18
Mobile Phase n-hexane + ethyl acetate (B1210297) + acetic acid (940 + 40 + 20 v/v)Acetonitrile (B52724)/water with 0.1% formic acid
Flow Rate 1.2 ml/min0.2 mL/min nyxxb.cn
Detector UV at 254 nmUV at 234 nm epa.gov
Injection Volume 5 µlNot Specified
Retention Time ~12.6 min for ClethodimNot Specified

This table summarizes typical parameters used in HPLC methods for clethodim and metabolite analysis, derived from various validated procedures.

Gas Chromatography (GC) is also a well-established enforcement methodology for clethodim residues, particularly when coupled with a flame photometric detector (FPD) in the sulfur mode (GC-FPD-S). federalregister.govnih.gov These methods are typically "common moiety" methods, meaning they measure a common chemical fragment produced from clethodim and its various metabolites. epa.govbuyandsell.gc.ca

The analytical procedure (e.g., Method RM-26B-2 or RM-26B-3) involves extracting the residues, followed by a multi-step chemical conversion. federalregister.govepa.gov This process includes oxidation (e.g., with alkaline hydrogen peroxide) and derivatization (methylation) to convert all target metabolites into more volatile and stable dimethyl esters, such as DME (dimethyl ester of clethodim sulfoxide) and DME-OH (dimethyl ester of 5-hydroxy clethodim sulfone). federalregister.govbuyandsell.gc.ca The resulting compounds are then quantified by GC-FPD-S. buyandsell.gc.ca This approach allows for the determination of the total residue, expressed in clethodim equivalents. epa.gov It has been noted that S-methyl metabolites, which would include C-demethyl clethodim (clethodim S-methyl sulfoxide), are converted to S-methyl DME. buyandsell.gc.ca

Mass Spectrometry-Based Confirmation and Quantification

While chromatographic techniques provide separation, mass spectrometry (MS) offers the high specificity and sensitivity required for unambiguous confirmation and precise quantification of trace-level residues.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach for the simultaneous analysis of clethodim and its metabolites, including sulfoxide (B87167), sulfone, and other minor forms. nyxxb.cnepa.gov This technique provides excellent selectivity and sensitivity, often eliminating the need for the extensive derivatization steps required for GC analysis. researchgate.net

Ultra-high performance liquid chromatography (UPLC-MS/MS) methods have been developed for the simultaneous detection of clethodim, clethodim sulfone, and clethodim sulfoxide in complex matrices like pork, chicken liver, and milk. epa.gov These methods demonstrate high linearity (R² ≥ 0.9956) and low limits of quantification (LOQ), reaching 0.005 mg/L in milk. epa.gov For confirmation, LC coupled with electrospray ionization mass spectrometry (LC/MS-ESI) has been used to verify the presence of metabolite peaks, such as clethodim sulfone, after initial detection by LC-UV. epa.govfederalregister.gov In LC-MS/MS analysis, quantification is typically performed in the multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for each analyte, providing a high degree of confidence in the identification. researchgate.net

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Clethodim 360.1164.1122.1
Clethodim Sulfoxide 376.1268.1164.1
Clethodim Sulfone 392.1312.1164.1

This table presents example MRM transitions for clethodim and its major metabolites used in LC-MS/MS analysis. Specific transitions for this compound would be determined during method development.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical to remove interfering substances from complex matrices such as soil, crops, and animal tissues, thereby improving the accuracy and reliability of the analysis.

Initial extraction is commonly performed using polar organic solvents. A mixture of methanol (B129727) and water is frequently used to extract residues from crops. hpst.cz For animal tissues, milk, and eggs, methanol extraction is also a common first step. buyandsell.gc.ca Following extraction, a cleanup step is usually necessary. An early method involved alkaline precipitation to clean the extract. hpst.cz

Modern methods often employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols. A typical QuEChERS procedure for animal-derived foods involves extraction with acetonitrile, followed by a liquid-liquid partitioning step with n-hexane, and cleanup using a C18 solid-phase dispersion. epa.gov For plant matrices and soil, extraction with acetonitrile followed by purification with octadecyl silane (B1218182) (C18) or a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents is common in QuEChERS-based methods. researchgate.net These protocols are effective at removing matrix components like fats and pigments that can interfere with both GC and LC analysis. epa.gov

For common moiety GC methods, the cleanup can be more extensive, involving steps like alkaline precipitation, acidic back-extraction, and further partitioning into solvents like dichloromethane (B109758) before the final oxidation and derivatization steps. buyandsell.gc.ca

Herbicide Resistance Mechanisms Involving Demethylation of Clethodim

Non-Target Site Resistance (NTSR) Mechanisms

Non-target site resistance encompasses any mechanism that reduces the amount of active herbicide reaching the target enzyme, excluding alterations to the target enzyme itself. iastate.edugrowiwm.org These mechanisms are broadly categorized into reduced herbicide uptake or translocation, sequestration of the herbicide away from the target site (e.g., in the vacuole), and, most commonly, enhanced metabolic degradation of the herbicide molecule. iastate.eduacs.org NTSR is considered a significant challenge because the enzymes involved can often act on multiple herbicides, even those from different chemical classes with different modes of action, leading to unpredictable and broad cross-resistance patterns. iastate.edugrowiwm.orgnih.gov

While target-site resistance, caused by mutations in the gene coding for the herbicide's target enzyme (acetyl-CoA carboxylase or ACCase for clethodim), is a well-documented mechanism of resistance to clethodim (B606718), NTSR is also a contributing factor. nih.govusda.govnih.gov The evolution of NTSR is often polygenic, involving multiple genes, which complicates its genetic basis compared to the typically monogenic nature of target-site resistance. nih.gov

Metabolism-based resistance occurs when resistant weed biotypes can detoxify a herbicide more rapidly than susceptible biotypes. This detoxification typically occurs in a three-phase process common to xenobiotic metabolism in plants. Phase I involves the modification of the herbicide molecule through reactions like oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 monooxygenases (P450s). iastate.edu These initial reactions introduce or expose functional groups, such as a hydroxyl group (-OH), which makes the molecule more reactive and water-soluble. Demethylation, the removal of a methyl group (CH₃), is a common oxidative reaction carried out by P450 enzymes. eltislab.comnih.govwikipedia.org

In the case of clethodim, the primary metabolic pathway involves initial sulphoxidation to form clethodim sulfoxide (B87167), which is then further oxidized to clethodim sulphone. fao.org Subsequent hydroxylation and cleavage of the side chain can also occur. fao.org While a specific "C-Demethyl Clethodim" metabolite is not prominently described as the end-product of resistance, demethylation processes are a fundamental part of the Phase I detoxification pathways that can lead to the breakdown of herbicide molecules like clethodim.

Although enhanced metabolism is a known resistance mechanism for ACCase-inhibiting herbicides, several studies indicate that for clethodim specifically, it is less common than target-site mutations. uplcorp.comcabidigitallibrary.orgtandfonline.com However, the potential for weeds to evolve metabolic resistance to clethodim remains a concern, particularly as it can confer broad and unpredictable cross-resistance. iastate.edu

The detoxification of herbicides in plants is primarily carried out by a few large families of enzymes. The most significant of these in conferring metabolic resistance are Cytochrome P450 monooxygenases (CYP450s) and Glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of heme-containing enzymes is central to Phase I metabolism. eltislab.comwikipedia.org They catalyze a wide range of oxidative reactions, including hydroxylation and demethylation, that modify the chemical structure of herbicides, typically rendering them non-phytotoxic. nih.goveltislab.com The involvement of P450s in resistance can be investigated using inhibitors like malathion (B1675926) or piperonyl butoxide (PBO). When the application of a P450 inhibitor reverses resistance (i.e., makes the resistant plant susceptible to the herbicide), it provides strong evidence for P450-mediated metabolic resistance. Studies have demonstrated that P450 inhibitors can partially reverse resistance to ACCase inhibitors like clodinafop-propargyl (B133425) and fenoxaprop-p-ethyl (B1329639) in certain weed populations. nih.govresearchgate.net While P450s are implicated in NTSR to ACCase inhibitors, direct evidence of specific P450 enzymes causing clethodim resistance in the field is less common than for other herbicides in the same group. usda.govnih.govtandfonline.com

Glutathione S-transferases (GSTs): These enzymes are key to Phase II metabolism. They catalyze the conjugation of the modified herbicide molecule with the endogenous antioxidant glutathione. This process increases the molecule's water solubility and marks it for transport and sequestration into the vacuole, effectively detoxifying it. The role of GSTs can be confirmed using inhibitors such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.govnih.gov

The table below summarizes findings from studies where metabolic resistance to ACCase inhibitors was investigated in resistant weed populations.

Weed SpeciesHerbicide(s)Inhibitor UsedImplicated Enzyme FamilyFindingReference
Avena fatua (Wild Oat)Clodinafop-propargylMalathion, NBD-ClCYP450, GSTPre-treatment with inhibitors reduced the fresh weight of the resistant population, confirming metabolic resistance. nih.gov
Alopecurus aequalis (Shortawn Foxtail)Fenoxaprop-P-ethyl, Mesosulfuron-methylMalathionCYP450Resistance to multiple herbicides was partially reversed by the P450 inhibitor malathion, indicating metabolism-based NTSR. acs.org
Lolium rigidum (Rigid Ryegrass)PyroxsulamMalathion, NBD-ClCYP450, GSTMalathion increased sensitivity in some highly resistant populations, while NBD-Cl partially reversed resistance in a few individuals. nih.gov
Lolium perenne ssp. multiflorum (Italian Ryegrass)Fenoxaprop, Clethodim, PinoxadenPiperonyl butoxide, NBD-ClNot specifiedMetabolic inhibitors did not affect resistance, suggesting the mechanism was primarily target-site modifications. usda.govnih.gov

Correlation between Demethylation and Cross-Resistance Patterns

A critical consequence of metabolism-based NTSR is the potential for cross-resistance, where a weed population becomes resistant to herbicides from different chemical families or with different modes of action. iastate.edu This occurs when a single, versatile enzyme or a set of enzymes, evolved in response to one herbicide, can also recognize and degrade other chemically distinct herbicides. nih.gov For example, a P450 enzyme that metabolizes a cyclohexanedione ('dim') herbicide like clethodim might also be capable of metabolizing an aryloxyphenoxypropionate ('fop') herbicide, or even an herbicide from a completely different group like an ALS inhibitor. iastate.edu

This creates unpredictable resistance profiles that are difficult to manage. Unlike target-site resistance, where cross-resistance is typically confined to herbicides that bind to the same site, metabolism-based cross-resistance can be much broader. growiwm.org

While many documented cases of clethodim resistance are due to target-site mutations that confer specific cross-resistance patterns to other ACCase inhibitors, the principle of metabolic cross-resistance remains a significant threat. usda.govnih.govcambridge.org The table below presents cross-resistance data from studies on Italian ryegrass populations with confirmed resistance to ACCase inhibitors. It is important to note that in many of these specific cases, the mechanism was identified as target-site mutations rather than metabolic enhancement.

Resistant PopulationHerbicideResistance Factor (RF)Cross-Resistance ObservedConfirmed MechanismReference
Italian Ryegrass (NC21)Clethodim40-foldSethoxydim (B610796)Not specified in abstract, but other populations in study were target-site. usda.gov
Italian Ryegrass (NC22)Clethodim>8x recommended rateSethoxydim, Fluazifop, Quizalofop, PinoxadenTarget-site mutations (I1781L, I2041N, D2078G) usda.govnih.gov
Italian Ryegrass (MS24)Clethodim10-foldNot specifiedNot specified in abstract, but other populations in study were target-site. usda.govnih.gov
Italian Ryegrass (MS37)Clethodim4-foldNot specifiedTarget-site mutations (I2041N, C2088R, G2096A) usda.govnih.gov
Goosegrass (A11, A15)Clethodim, Haloxyfop-methylHighGlyphosatePotential new multiple resistance case; mechanism not fully elucidated but likely involves both TSR and NTSR. researchgate.net

The data illustrates that high levels of resistance to clethodim often coincide with resistance to other ACCase inhibitors. While the cited examples are primarily linked to target-site resistance, they underscore the complexity of resistance patterns. The evolution of a metabolic pathway capable of demethylating or otherwise degrading clethodim would likely result in similarly broad and challenging cross-resistance profiles.

Structure Activity Relationship Sar Studies of Demethylated Clethodim Analogs

Influence of Demethylation on Herbicidal Activity

The transformation of clethodim (B606718) in plants and the environment leads to several derivative compounds, primarily through oxidation at the sulfur atom to form clethodim sulfoxide (B87167) and clethodim sulfone. nih.gov These are the most abundant metabolites. In addition to these, other metabolites such as S-methyl sulfoxide and demethyl sulfoxide have been identified, representing demethylated analogs. fao.orgnih.govinchem.org The term "C-Demethyl Clethodim" is not standard in literature, but these S-demethylated forms represent the closest identified structures.

Research comparing the efficacy of clethodim to its degradation products provides clear insights into the impact of these structural modifications. Studies have shown that the herbicidal activity of the parent clethodim molecule is greater than that of its polar degradation products, which would include the sulfoxide and demethylated metabolites. cambridge.org The inclusion of adjuvants in formulations is essential for the polar degradation products to exhibit any significant herbicidal activity. cambridge.org This suggests that the structural integrity of the ethylthio group is important for maximum efficacy, and modifications like oxidation or demethylation reduce the intrinsic herbicidal potential of the molecule.

CompoundRelative Herbicidal ActivityAdjuvant Requirement
Clethodim HigherRecommended for optimal performance
Polar Degradation Products (e.g., sulfoxides)Lower than Clethodim cambridge.orgRequired for activity cambridge.org

Computational Modeling for SAR Prediction

Computational modeling serves as a powerful predictive tool in SAR studies, allowing researchers to estimate the biological activity of chemical structures before their synthesis and testing. For clethodim and its analogs, methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are used to forecast their herbicidal potential.

Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a target protein, estimating the strength of the interaction. Clethodim functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses. fao.orgontosight.ai

Docking simulations are employed to understand how clethodim and its analogs fit into the active site of the ACCase enzyme. frontiersin.orgnih.gov These models show that clethodim's interaction is stabilized by specific amino acid residues within the enzyme's binding pocket. frontiersin.orgnih.gov By simulating the docking of demethylated or oxidized analogs, researchers can predict changes in binding affinity. For example, a modification that disrupts a key interaction would likely result in a lower binding energy and, consequently, reduced herbicidal activity. This approach is also used to understand resistance; a mutation in an ACCase gene (e.g., Cys-2088-Arg) can be modeled to show how it leads to less negative binding energies for clethodim, explaining the basis of resistance. cambridge.org Therefore, molecular docking is a key tool for predicting the impact of demethylation on the herbicidal efficacy of clethodim analogs.

Interacting ComponentRole in Binding
ACCase Active Site The binding cavity of the target enzyme where the herbicide fits. frontiersin.org
Key Amino Acid Residues Form interactions (e.g., hydrogen bonds, van der Waals forces) with the herbicide molecule, stabilizing the complex. frontiersin.orgnih.gov
Clethodim/Analog The ligand that binds to the enzyme, inhibiting its function. frontiersin.org
Binding Energy A calculated value indicating the strength of the interaction; more negative values typically suggest stronger binding and higher potential activity. cambridge.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physicochemical property. mst.dk These models allow for the prediction of a compound's properties without the need for empirical testing.

For clethodim, QSAR models have been successfully applied to assess the environmental fate and ecotoxicity of its degradation products. nih.govresearchgate.net While these studies focused on products formed through photodegradation, the principles are directly applicable to metabolic products like demethylated analogs. Research has shown that photodegraded solutions of clethodim can be more toxic to certain aquatic organisms (e.g., the bacterium Vibrio fischeri) than the parent herbicide. nih.govresearchgate.net Furthermore, QSAR analysis predicted that, unlike clethodim itself, its photoproducts are potential leachers in the soil, indicating a higher risk of moving into groundwater. nih.govresearchgate.net These findings demonstrate the utility of QSAR in predicting how structural modifications like demethylation or oxidation can alter not just the herbicidal activity but also the environmental risk profile of clethodim analogs.

Predicted Property (for Degradation Products)QSAR Model FindingImplication
Aquatic Ecotoxicity Higher toxicity to Vibrio fischeri than parent clethodim. nih.govresearchgate.netDegradation may increase environmental risk to some non-target organisms.
Environmental Fate Identified as potential leachers. nih.govresearchgate.netIncreased potential for groundwater contamination compared to clethodim.
Physicochemical Properties Provides estimates for vapor pressure, water solubility, etc. nih.govHelps predict exposure routes and environmental behavior.

Ecological Research and Environmental Implications of Demethylated Clethodim Metabolites Excluding Human Effects

Effects on Non-Target Organisms (Excluding Human)

The transformation of clethodim (B606718) in the environment can lead to byproducts with different toxicological profiles than the parent compound, raising concerns for non-target species. Research has shown that while clethodim itself poses risks to certain organisms, its degradation products can exhibit equal or even greater toxicity.

The impact of clethodim and its metabolites on aquatic life is a key area of ecological research. Studies have utilized indicator species like the bacterium Vibrio fischeri and the zebrafish (Danio rerio) to assess aquatic toxicity.

Responses of Vibrio fischeri

Research has demonstrated that the degradation of clethodim can lead to transformation products that are more toxic to aquatic microorganisms than the original herbicide. A study on the photochemical fate of clethodim found that photodegraded solutions were significantly more toxic to the bioluminescent bacterium Vibrio fischeri. csic.esnih.gov The toxicity of the solution reached its peak when the parent clethodim was completely degraded, indicating that the mix of photoproducts is of higher ecotoxicological concern than the active ingredient itself. csic.esnih.govresearchgate.net This suggests that environmental risk assessments should not only consider the parent compound but also the complex mixture of metabolites formed under natural conditions. csic.es

Responses of Zebrafish (Danio rerio)

Zebrafish are a common model organism for assessing the developmental and neurotoxic effects of chemical compounds. While extensive research exists on the parent compound, clethodim, no specific studies were found that evaluated the direct effects of C-demethyl clethodim or clethodim demethyl sulfoxide (B87167) on zebrafish.

Studies on the parent herbicide, clethodim, have shown that it can induce significant developmental toxicity and neurotoxicity in zebrafish embryos and larvae. nih.govchemsrc.comnih.gov Observed effects from clethodim exposure include cardiovascular malformations, reduced heart rate, developmental delays, and behavioral alterations. nih.govnih.gov These effects are linked to mechanisms like oxidative stress and inhibition of acetylcholinesterase (AChE) activity. nih.gov Given the lack of data on its metabolites, the established toxicity of the parent compound underscores the need for further research into whether metabolites like this compound contribute to or have different toxicological profiles in aquatic vertebrates.

Table 1: Summary of Developmental Effects of Parent Compound Clethodim on Zebrafish Larvae This data is for the parent compound, as no specific toxicity data for this compound was available.

Parameter Assessed Observed Effect of Clethodim Exposure Reference
Survival Rate Markedly decreased nih.gov
Morphology Spinal deformities, yolk sac edema, head and cardiovascular malformations nih.govnih.gov
Heart Rate Significantly decreased nih.gov
Body Length Significantly decreased nih.gov
Behavior Inhibition of locomotor activity nih.govnih.gov
Enzyme Activity Inhibition of acetylcholinesterase (AChE) nih.gov

Clethodim and its metabolites can interact with various terrestrial organisms, including soil invertebrates and non-target plants. Clethodim itself is classified as moderately toxic to earthworms. herts.ac.uk Its primary herbicidal activity is against grass species, with a relative lack of phytotoxicity to broadleaf (dicot) plants. usda.gov

While demethylated metabolites have been identified, specific research into their interactions with terrestrial fauna is not available. However, studies on rotational crops have confirmed that soil metabolites of clethodim, such as clethodim oxazole (B20620) sulfoxide and clethodim oxazole sulfone, can be taken up by the roots of subsequent crops like lettuce, carrots, and wheat. fao.org This demonstrates a pathway for exposure to terrestrial plants, though the specific toxicological impact of these metabolites on the plants or the organisms that consume them has not been fully detailed. There is no available research on the specific effects of this compound on terrestrial organisms.

Environmental Monitoring and Surveillance of Demethylated Metabolites

Effective monitoring is crucial for understanding the environmental prevalence and risk of pesticide residues. Clethodim is known to degrade rapidly in soil and aquatic systems, with its sulfoxide and sulfone metabolites being the most significant and persistent degradation products. fao.orgepa.govdnr.state.mn.us Consequently, environmental monitoring and analytical methods primarily focus on detecting the parent compound and these two major metabolites. fao.orgnyxxb.cnresearchgate.net

The risk of water contamination is considered to be greater from clethodim sulfoxide and clethodim sulfone than from the parent compound due to their higher persistence and mobility in soil. federalregister.govregulations.gov Analytical methods, often using liquid chromatography coupled with mass spectrometry (LC/MS), have been developed to quantify these residues in soil, water, and agricultural products. fao.orgresearchgate.net

Clethodim demethyl sulfoxide has been identified as a minor metabolite in animal metabolism studies. nih.govfao.org However, it is not typically included as a target analyte in routine environmental monitoring programs, which prioritize the more abundant sulfoxide and sulfone forms. The general lack of monitoring data for clethodim and its full range of metabolites in surface and groundwater has been noted as a data gap. usda.gov

Table 2: Environmental Fate of Clethodim and Major Metabolites in Soil

Compound Parameter Value Soil Conditions Reference
Clethodim DT50 (Half-life) < 2.5 days Aerobic, 25°C fao.org
Clethodim Sulfoxide DT50 (Half-life) 1.6 - 2.5 days Aerobic fao.org
Clethodim Sulfone DT50 (Half-life) 3.8 - 10 days Aerobic fao.org
Clethodim Oxazole Sulfone DT50 (Half-life) 20 - 68 days Aerobic fao.org

Future Directions and Research Gaps in C Demethyl Clethodim Research

Elucidation of Novel Demethylation Pathways and Enzymes

The primary routes of clethodim (B606718) metabolism in plants and animals involve oxidation, hydroxylation, and conjugation. fao.orgepa.gov The initial steps typically lead to the formation of clethodim sulfoxide (B87167) and clethodim sulfone. epa.govfao.org While demethylation has been identified as a metabolic process for clethodim, particularly in animal studies which found metabolites like S-methyl sulfoxide, the precise enzymatic pathways are not well understood. fao.org

A significant research gap exists in identifying the specific enzymes responsible for clethodim demethylation in plants. In other herbicide resistance contexts, enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) are heavily implicated in metabolic detoxification. researchgate.netacs.orgcambridge.org For instance, P450s have been shown to catalyze N-demethylation of the herbicide chlorotoluron (B1668836) in resistant weed biotypes. frontiersin.org Future research should focus on in-vitro and in-vivo studies to determine if similar enzymes are responsible for C-demethylation of clethodim.

Key Research Questions:

Which specific P450 or other enzyme families catalyze the demethylation of clethodim and its primary metabolites?

Does demethylation occur at the S-ethyl group, or are there other potential sites on the clethodim molecule?

Are these demethylation pathways constitutive or induced by herbicide application?

How do these pathways differ between susceptible and resistant plant species?

Investigating these questions could involve techniques like transcriptomics to identify upregulated enzyme-coding genes in response to clethodim exposure and heterologous expression of candidate enzymes to confirm their catalytic activity. acs.org

Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying pesticide metabolites at trace levels in complex environmental and biological matrices is a significant analytical challenge. Current standard methods for clethodim residue analysis, such as EPA method RM-26B-3, focus on converting clethodim and its major metabolites to common moieties like DME (dimethyl ester of clethodim sulfoxide) and DME-OH for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. epa.govepa.govepa.govregulations.gov While effective for regulatory purposes, these methods may not be suitable for specifically identifying and quantifying novel or low-concentration metabolites like C-demethyl clethodim.

The development of more sensitive and specific analytical techniques is crucial. Modern mass spectrometry (MS) techniques offer a path forward.

Future Analytical Approaches:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and sensitivity, making it ideal for identifying and quantifying specific metabolites in complex mixtures without the need for derivatization. mdpi.comresearchgate.netresearchgate.net Developing dedicated LC-MS/MS methods for this compound and its potential isomers is a priority.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS can provide accurate mass measurements, enabling the identification of unknown metabolites through formula determination. researchgate.net This would be invaluable for exploring the full range of demethylated products.

Advanced Sample Preparation: The use of techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can streamline the extraction of metabolites from various matrices, improving recovery and reducing matrix effects for subsequent analysis. mdpi.com

The table below summarizes current and future analytical techniques for clethodim and its metabolites.

Analytical TechniqueAnalytesSample MatrixKey FeaturesReference(s)
HPLC-UV (Method RM-26B-3) Clethodim Sulfoxide, 5-hydroxy clethodim sulfone (as DME/DME-OH)Crops (Spinach, Mint)Standard enforcement method; requires derivatization. epa.govepa.govepa.gov
LC-MS/MS Clethodim, CSO, CSO₂Soybean, SoilHigh sensitivity and specificity; simultaneous analysis of multiple compounds. mdpi.com
GC-MS Various PesticidesFood, EnvironmentalSuitable for volatile compounds; often requires derivatization for polar metabolites. researchgate.netthermoscientific.com
UHPLC-QTOF MS Unknown MetabolitesPlant FoliageAccurate mass measurement for identification of novel compounds. researchgate.net

CSO: Clethodim Sulfoxide; CSO₂: Clethodim Sulfone

A major research gap is the lack of analytical reference standards for this compound metabolites. Synthesizing these standards is a necessary prerequisite for developing and validating quantitative analytical methods.

Predictive Modeling of Demethylation Dynamics in Diverse Systems

Understanding the factors that influence the rate and extent of this compound formation is essential for predicting its environmental fate and biological significance. These dynamics are likely influenced by a host of variables, including plant species, soil type, microbial activity, and environmental conditions.

Currently, predictive modeling for herbicides often focuses on broader endpoints like population resistance dynamics or soil sorption. rothamsted.ac.uktarbaweya.org There is a significant opportunity to develop specific mechanistic and empirical models for metabolite formation.

Areas for Model Development:

Enzyme-Kinetic Models: Once the enzymes responsible for demethylation are identified (as per section 12.1), kinetic models can be developed to predict metabolite formation rates based on substrate (clethodim/clethodim sulfoxide) concentration and enzyme expression levels.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models could be explored to predict the phytotoxicity of various demethylated metabolites based on their chemical structure, helping to prioritize which metabolites pose the greatest risk in terms of herbicidal activity or non-target effects.

Data from controlled laboratory and field studies under diverse conditions will be essential to parameterize and validate these models.

Integrated Approaches for Understanding Metabolic Resistance and Demethylation

Metabolic resistance, where weeds evolve the ability to rapidly detoxify herbicides, is a growing threat to sustainable agriculture. researchgate.netcambridge.org This resistance is often conferred by the enhanced activity of enzyme families like P450s and GSTs, the same enzymes likely involved in C-demethylation. acs.org Therefore, an increased capacity for demethylation could be a mechanism of, or a marker for, clethodim resistance.

An integrated approach is needed to connect the biochemistry of demethylation with the population genetics of resistance. This involves combining molecular studies with whole-plant and population-level investigations.

Integrated Research Strategies:

Comparative Metabolomics: Comparing the metabolite profiles of susceptible and resistant weed biotypes after clethodim treatment can reveal whether this compound or other metabolites are produced at higher rates in resistant populations.

Enzyme Inhibition Studies: Using inhibitors of P450s (e.g., malathion (B1675926), piperonyl butoxide) in whole-plant assays can determine if blocking potential demethylation pathways can reverse or reduce clethodim resistance. frontiersin.org

Epigenetic Analysis: Recent research suggests that epigenetic mechanisms, such as DNA methylation and histone modification, can regulate the expression of genes involved in herbicide resistance, including metabolic enzymes. frontiersin.orgnih.gov Investigating whether epigenetic changes drive the overexpression of demethylating enzymes in resistant weeds is a novel and important research frontier.

The table below outlines research findings that connect metabolism to herbicide resistance, providing a framework for future studies on clethodim.

Research FindingHerbicide(s)Weed SpeciesImplication for this compoundReference(s)
Enhanced metabolism via P450s and GSTs confers resistance.VariousLolium rigidum, Alopecurus myosuroidesDemethylation via these enzymes could be a key resistance mechanism. researchgate.netcambridge.org
Ring-methyl hydroxylation and N-demethylation by P450s detoxify herbicide.ChlorotoluronLolium rigidumSuggests P450s as prime candidates for clethodim demethylation. frontiersin.org
Differential expression of P450s, GSTs, and other genes in resistant biotypes.MultipleAlopecurus aequalisTranscriptomic studies could pinpoint specific enzymes involved in clethodim demethylation and resistance. acs.org
Epigenetic regulation of metabolic genes is linked to resistance evolution.VariousEchinochloa crus-galliEpigenetic changes could be responsible for enhanced this compound production in resistant weeds. frontiersin.orgnih.gov

By integrating these diverse research avenues, a more complete understanding of the role of this compound in herbicide action and resistance can be achieved, ultimately informing more effective and sustainable weed management strategies.

Q & A

Q. What environmental factors influence the efficacy of clethodim in controlling grass weeds, and how should experimental designs account for these variables?

Clethodim's efficacy is highly sensitive to environmental conditions. For example, frost events before application significantly reduce herbicidal activity, even in susceptible annual ryegrass populations . Field experiments should incorporate pre-application weather monitoring (e.g., frost forecasts, cloud cover) and test application timings under varying temperatures. Experimental designs must include control groups with and without frost exposure to quantify performance shifts. For instance, trials in Upper Egypt demonstrated 89.49–98.58% weed control under optimal conditions but highlighted reduced efficacy when frost occurred pre-application .

Q. How does the timing of clethodim application affect weed control outcomes, and what statistical methods validate these findings?

Application timing critically impacts clethodim performance. Field studies show that applying clethodim + diquat + diuron at 16:00 achieved 95.6% control of Phalaris minor at 7 days after treatment (DAT), compared to 5% at 08:00 . Researchers should use factorial designs with randomized blocks and repeated measures ANOVA to compare application windows (e.g., 08:00, 12:00, 16:00). Post-hoc tests (Tukey’s HSD, Dunnett’s) are essential to distinguish treatment effects. Data normalization and validation of assumptions (Shapiro-Wilk for normality, Bartlett’s for homoscedasticity) are critical for robustness .

Q. What are validated methodologies for assessing clethodim’s interaction with fungicides, and how do these interactions alter herbicidal efficacy?

Co-application with certain fungicides (e.g., pyraclostrobin) reduces clethodim’s efficacy by 6–48 percentage points in crabgrass control . Experimental protocols should include split-plot designs to isolate herbicide-fungicide interactions. Use Fisher’s Protected LSD test to compare means, and calculate Pearson correlations between solution pH and weed control rates. For example, tebuconazole + trifloxystrobin had variable effects depending on application year, highlighting the need for multi-season trials .

Advanced Research Questions

Q. What molecular mechanisms underlie clethodim resistance in grass weeds, and how can resistance allele combinations be characterized?

Resistance arises from mutations in the acetyl-coenzyme A carboxylase (ACCase) gene, such as aspartate-2078-glycine or cysteine-2088-arginine substitutions . Advanced methods include:

  • PCR-based genotyping to identify ACCase mutations.
  • Homozygosity/heterozygosity assays (e.g., allele-specific PCR) to determine resistance allele distribution.
  • Enzyme kinetics studies to quantify ACCase inhibition levels. Resistant Lolium rigidum populations exhibit 12 distinct mutant allele combinations, with homozygous 2078-glycine conferring cross-resistance to multiple ACCase inhibitors (e.g., haloxyfop, pinoxaden) .

Q. How do photodegradation pathways of clethodim in aquatic environments influence its ecotoxicity, and what predictive models assess photoproduct risks?

Clethodim undergoes rapid photolysis in water, forming nine photoproducts, including sulfoxides and imine derivatives. Over 30% of these degradates exhibit higher toxicity than the parent compound . Methodologies include:

  • LC-QToF-MS for photoproduct identification and quantification.
  • QSAR models (e.g., EPI Suite™, Toxicity Estimation Software Tool) to predict ecotoxicity endpoints (e.g., Daphnia magna LC50).
  • Microtox® assays to measure acute toxicity in Vibrio fischeri. Photodegradation rates are influenced by Fe(III) ions and humic acids, requiring controlled irradiation experiments (e.g., simulated sunlight at 450 W/m²) .

Q. What advanced analytical techniques are required to resolve contradictions in clethodim extraction efficiency and degradate quantification in soil studies?

Soil extraction methods often overestimate clethodim due to oxidation artifacts. Key approaches include:

  • Isotope dilution assays with ¹⁴C-labeled clethodim to correct for sulfoxide/sulfone conversion during extraction .
  • HPLC-TLC hybrid protocols to separate geometric/optical isomers and degradates (e.g., clethodim oxazole sulfone) .
  • Methanol-based extraction with unlabeled clethodim spiking to suppress air oxidation, validated via recovery efficiency trials (e.g., 95–105% recovery in loamy sand soils) .

Q. How does clethodim exposure induce developmental immunotoxicity in aquatic organisms, and what biomarkers are predictive of sublethal effects?

In zebrafish embryos, clethodim (LC50 = 100 μg/L) disrupts neurobehavioral function by inhibiting acetylcholinesterase (AChE) and activating the TLR4/MyD88 pathway, leading to proinflammatory gene expression . Advanced protocols include:

  • Locomotor tracking assays (e.g., ZebraLab software) to quantify hyperactivity or paralysis.
  • Histone acetylation profiling (ChIP-seq) to assess epigenetic changes.
  • qPCR for inflammatory markers (e.g., TNF-α, IL-1β). These biomarkers are critical for ecological risk assessments in aquatic ecosystems .

Contradictions and Methodological Gaps

Q. Why do soil mobility studies report conflicting data on clethodim degradate persistence, and how can experimental standardization address this?

Discrepancies arise from inconsistent soil classification (e.g., mislabeling silt loam as loamy sand) and variable aging protocols . Standardized guidelines should:

  • Use aged equilibrium studies (≥30 days) to simulate field conditions.
  • Adopt EPA Data Requirements (batch equilibrium tests in sand, loam, clay loam) with validated Koc values .
  • Report textural analysis (e.g., USDA soil taxonomy) to ensure comparability .

Q. How can researchers reconcile divergent findings on clethodim’s phytotoxicity in non-target crops like canola?

Yield losses in canola correlate with application timing and rate. Trials showed 1 L/ha at bud initiation caused severe yield reductions, while 0.5 L/ha at the 4-leaf stage had minimal impact . Methodological solutions include:

  • Growth-stage-specific dose-response curves (e.g., 4-leaf vs. 8-leaf stages).
  • Varietal screening to identify tolerant genotypes (e.g., cv. Hyola 559RR).
  • Oil content analysis via NMR to quantify trade-offs between weed control and crop quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.